

Comprehensive Application Notes and Protocols for Disopyramide in Obstructive Hypertrophic Cardiomyopathy

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Disopyramide Phosphate

CAS No.: 22059-60-5

Cat. No.: S526318

[Get Quote](#)

Introduction and Drug Profile

Disopyramide is a class Ia antiarrhythmic agent that has found significant therapeutic utility in the management of symptomatic obstructive hypertrophic cardiomyopathy (HOCM). Originally developed in the 1960s during the search for antiarrhythmic agents beyond quinidine and procainamide, disopyramide was selected from over 500 synthesized compounds for its unique pharmacological properties. [1] Despite its classification as an antiarrhythmic, disopyramide is now primarily used in HOCM for its **negative inotropic effects** rather than its rhythm-control properties. The drug's chemical structure resembles the synthetic muscarinic antagonist lachesine, which explains its significant **anticholinergic properties**. [1] For researchers and drug development professionals, understanding disopyramide's dual mechanism of action—sodium channel blockade and anticholinergic effects—provides insights into its therapeutic utility in HOCM and its distinct side effect profile compared to other cardiovascular agents.

In current clinical practice, disopyramide serves as an important **second-line therapy** for HOCM patients who remain symptomatic despite first-line treatment with beta-blockers or non-dihydropyridine calcium channel blockers. [2] The 2022 American Heart Association/American College of Cardiology guidelines for HCM management assign disopyramide a Class IIa recommendation for drug-refractory symptomatic obstruction, reflecting its established efficacy and safety profile. [3] The drug's ability to **reduce left**

ventricular outflow tract (LVOT) gradients and improve heart failure symptoms has been demonstrated in multiple clinical studies, with sustained benefits observed over long-term treatment periods exceeding five years. [3] For the pharmaceutical development community, disopyramide represents an excellent example of **drug repurposing**, where an agent developed for one indication (arrhythmias) finds significant utility in another disease state (HOCM) based on understanding its multifaceted pharmacological actions.

Pharmacology and Mechanism of Action

Core Pharmacodynamic Properties

According to the **Vaughan Williams classification**, disopyramide is designated as a class Ia antiarrhythmic agent, functioning primarily through blockade of cardiac **sodium ion channels** responsible for the fast inward depolarizing current in cardiomyocytes. [1] This sodium channel blockade results in several electrophysiological effects: lengthening of the action potential duration (represented by a rightward shift of the action potential curve), reduction in the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, and decreased upstroke velocity (phase 1). [1] Collectively, these actions **decrease myocardial excitability and conduction velocity**, which underlies the drug's antiarrhythmic properties. In the context of HOCM, disopyramide's most therapeutically relevant effect is its **negative inotropic action** on cardiac muscle, which reduces the hyperdynamic contraction that contributes to left ventricular outflow tract obstruction.

Beyond its sodium channel blocking activity, disopyramide exhibits additional ion channel effects that contribute to both its efficacy and safety profile. The drug also blocks the **rapid component of the delayed rectifier potassium current (IKr)**, resulting in QT interval prolongation on the surface ECG. [1] [4] This effect necessitates careful electrocardiographic monitoring during treatment initiation and dose escalation. Recent research using human-induced pluripotent stem cell-derived cardiomyocytes from patients with Short QT Syndrome Type 1 has revealed that disopyramide prolongs action potential duration through multiple ionic mechanisms: enhancement of inward L-type calcium channel current (ICa-L), late sodium channel current (late INa), and Na/Ca exchanger current (INCX), while reducing the outward small-conductance calcium-activated potassium channel current (ISK). [4] These multifaceted ion channel effects distinguish disopyramide from other class Ia antiarrhythmics and contribute to its unique therapeutic profile.

Pharmacokinetic Profile

Table 1: Pharmacokinetic Properties of Disopyramide

Parameter	Characteristics	Clinical Implications
Absorption	Nearly complete oral absorption	Can be administered without regard to meals; consistent systemic exposure
Protein Binding	50%-65% [5]	Significant binding to alpha-1-acid-glycoprotein; reduced binding in hepatic impairment
Metabolism	Hepatic, primarily via CYP3A4 [1]	Subject to drug interactions with CYP3A4 inducers/inhibitors
Elimination Half-life	6.7 hours (range 4-10 hours) in normal renal function [1] [5]	Extended to 14-43 hours in severe renal dysfunction (clearance <8mL/min) [1]
Route of Elimination	Renal (50% unchanged, 20% as mono-N-dealkylated metabolite) [5]	Requires dose adjustment in renal impairment

The **metabolism of disopyramide** primarily involves the hepatic cytochrome P450 system, specifically the CYP3A4 isoenzyme. This metabolic pathway creates important considerations for **drug-drug interactions** that researchers must account for in both clinical practice and trial design. CYP3A4 inducers such as rifampin, phenobarbital, and phenytoin increase disopyramide metabolism, reducing its plasma half-life and potentially compromising therapeutic efficacy. [1] Conversely, CYP3A4 inhibitors including verapamil, diltiazem, ketoconazole, macrolide antibiotics, protease inhibitors, and even grapefruit juice decrease disopyramide metabolism, increasing plasma concentrations and the risk of toxicity. [1] When disopyramide is co-administered with these substances, therapeutic drug monitoring is warranted to maintain concentrations within the therapeutic range (typically 2-5 mg/L). The drug's **elimination half-life** increases significantly in patients with renal impairment, hepatic dysfunction, or heart failure, necessitating appropriate dose adjustments based on the specific clinical context and patient characteristics.

Clinical Evidence and Efficacy Data

Long-term Efficacy Studies

Long-term clinical studies have established the sustained efficacy of disopyramide in reducing LVOT gradients and improving functional status in HOCM patients. A landmark 2025 multicenter study published in the Journal of the American Heart Association evaluated 92 consecutive patients with symptomatic obstructive HCM maintained on disopyramide for ≥ 5 years (median treatment duration 7.2 years). [3] The study demonstrated significant **hemodynamic improvements**, with resting LVOT gradients reduced by 37% (to median 19 mm Hg) and provoked gradients decreased by 57% (to median 41 mm Hg). Importantly, 46% of patients achieved **no significant residual obstruction** (defined as < 30 mm Hg at rest or with provocation), and there was no significant change in ejection fraction ($69\% \pm 6\%$ versus $69\% \pm 9\%$, $P=0.51$), indicating preservation of systolic function despite long-term treatment. [3] At final follow-up, 67% of patients continued disopyramide therapy, with 57 of these 62 patients demonstrating sustained symptom improvement of ≥ 1 New York Heart Association (NYHA) functional class. [3]

A 2024 Italian multicenter study with a mean follow-up of 4.4 years (range 0.4-14 years) provided additional real-world evidence supporting disopyramide's efficacy. [2] This retrospective analysis of 62 symptomatic HOCM patients with LVOT gradients ≥ 50 mmHg found that 47 patients (76%) were classified as **treatment responders**, defined by improvement in NYHA class or stabilization of symptoms. Responders demonstrated significantly larger left ventricular diastolic volume index (LVEDVi) at baseline compared to non-responders (61 ± 14 vs. 49 ± 16 ml, $p=0.018$), suggesting that **preserved LV volume** may predict better therapeutic response. [2] At follow-up, responders achieved significantly lower LVOT gradients than non-responders (43 ± 32 vs. 66 ± 28 mmHg, $p=0.013$), with 75% of responders versus only 25% of non-responders achieving LVOT gradients < 50 mmHg ($p=0.004$). [2] These findings highlight that a substantial majority of HOCM patients derive sustained benefit from disopyramide, potentially avoiding or delaying the need for invasive septal reduction therapies.

Safety and Tolerability Profile

Long-term safety data from the 2025 multicenter study revealed that serious adverse events were uncommon during extended disopyramide treatment. Ventricular tachyarrhythmias and left ventricular systolic dysfunction were rare ($n=3$ and $n=1$ respectively) and not attributed to disopyramide therapy. [3] Mortality during disopyramide treatment was exceedingly rare ($n=3$, 5%) and non-HCM-related, occurring in patients aged ≥ 90 years. [3] A separate 2017 safety study specifically addressing outpatient initiation of

disopyramide in 168 HOCM patients found **no cardiac events** within 3 months of initiation and only 2 patients developing cardiac events (syncope of unknown cause in both) during long-term follow-up (median 447 days, total 255 patient-years). [6] This study established the safety of carefully monitored outpatient initiation, challenging previous recommendations that mandated inpatient initiation due to proarrhythmic concerns.

Table 2: Efficacy Outcomes from Long-term Disopyramide Studies in HOCM

Efficacy Parameter	2025 Multicenter Study (n=92) [3]	2024 Italian Study (n=62) [2]
Treatment Duration	Median 7.2 years (≥ 5 years)	Mean 4.4 years (range 0.4-14 years)
Continued Therapy at Follow-up	67% (62/92 patients)	76% (47/62 patients)
Symptom Improvement (≥ 1 NYHA Class)	92% (57/62 continued patients)	76% (47/62 patients)
Resting LVOT Gradient Reduction	37% reduction (to median 19 mmHg)	Significant reduction in responders (to 43 ± 32 mmHg)
Provoked LVOT Gradient Reduction	57% reduction (to median 41 mmHg)	Not specifically reported
Freedom from SRT	Not specifically reported	70% avoided septal reduction therapy

The most frequently encountered adverse effects relate to disopyramide's **anticholinergic properties**. In the 2017 safety study, 38 patients (23%) developed side effects attributable to disopyramide, with 18 (11%) discontinuing the drug as a result. [6] The most common anticholinergic effects include **xerostomia** (dry mouth), **constipation**, **urinary retention** (particularly concerning in elderly males with prostatism), and potential exacerbation of glaucoma. [1] To mitigate these anticholinergic effects, **pyridostigmine** (a reversible acetylcholinesterase inhibitor) may be co-administered, potentially allowing continuation of disopyramide in patients who would otherwise discontinue treatment due to side effects. [1] [6] Additionally, disopyramide produces a **dose-dependent QT interval prolongation**, with one study demonstrating a mean

QTc increase of 19 ± 23 ms at a dose of 300 mg daily. [6] Interestingly, dose escalation to 600 mg did not produce further significant QT prolongation, suggesting that the effect may plateau at moderate doses.

Dosing Protocols and Therapeutic Monitoring

Initiation and Titration Strategies

Disopyramide therapy should be initiated at low doses with careful titration based on clinical response and tolerability. For the immediate-release formulation, the recommended starting dose is **100 mg three times daily** (300 mg total daily dose), administered at approximately 6-hour intervals to maintain stable plasma concentrations. [1] [6] If symptoms persist without significant side effects, the dose may be increased incrementally by 100 mg daily every 1-2 weeks, up to a **maximum tolerated dose of 600 mg daily** (200 mg three times daily). [2] The extended-release formulation may be preferred for maintenance therapy due to its more convenient twice-daily dosing, but should not be used for initial titration because its prolonged half-life makes rapid adjustment difficult if side effects occur. [1] Importantly, extended-release capsules must be swallowed whole and never broken or chewed, as this would alter the drug delivery characteristics and potentially cause rapid drug release.

Dose optimization should be guided by both symptomatic improvement and objective hemodynamic parameters. Clinical follow-up with cardiac examination, ECG, and echocardiogram should be performed every 1-2 weeks during the titration phase. [2] The Italian multicenter study utilized a mean maintenance dose of 349 ± 27 mg daily, achieving significant symptomatic improvement in 76% of patients. [2] When initiating therapy, clinicians must consider individual patient factors that may influence dosing requirements. For patients with **renal impairment** (creatinine clearance < 8 mL/min), the elimination half-life extends significantly to 14-43 hours compared to the normal 6-8 hours, necessitating dose reduction and/or extended dosing intervals. [1] Similarly, patients with **hepatic impairment** or **heart failure** may require adjusted dosing due to reduced drug clearance and potential increased sensitivity to adverse effects. In all cases, the principle of "start low, go slow" applies, with careful assessment of therapeutic response and adverse effects at each titration step.

Therapeutic Monitoring and Safety Assessment

Comprehensive baseline assessment is essential before initiating disopyramide therapy. This should include detailed clinical evaluation with documentation of NYHA functional class, 12-lead ECG with careful measurement of QTc interval, comprehensive echocardiogram with measurement of LVOT gradients at rest and with provocation, renal function assessment, and liver function tests. [1] [2] [6] **Absolute contraindications** to disopyramide include pre-existing prolonged QTc (>500 ms), second or third-degree AV block without a pacemaker, congenital long QT syndrome, history of torsades de pointes, reduced left ventricular systolic function (EF <50%), and hypersensitivity to the drug. [1] [2] [6] Relative contraindications include conditions that may be exacerbated by anticholinergic effects: urinary retention (especially benign prostatic hyperplasia), glaucoma, and myasthenia gravis. [6]

Table 3: Disopyramide Dosing and Monitoring Protocol

Parameter	Baseline Assessment	Initiation Phase (Weeks 1-4)	Maintenance Phase (Months 1-3)	Long-term Monitoring (>3 Months)
Dosing	N/A	Start 100 mg TID (300 mg/day); titrate upward by 100 mg/day every 1-2 weeks	Optimize dose based on response & tolerance (max 600 mg/day)	Continue effective dose; consider extended-release formulation
Clinical Assessment	NYHA class, symptom burden	Every 1-2 weeks: symptom review, anticholinergic side effects	Monthly: symptom status, side effect assessment	Every 3-6 months: functional status, treatment adherence
ECG Parameters	QTc, PR, QRS intervals	Weekly during titration: QTc (hold if >500 ms), AV conduction	After dose stabilization; then monthly until stable	Every 3-6 months or with symptom changes
Echocardiogram	LVEF, LVOT gradients at rest and provoked	2-4 weeks post-initiation: LVOT gradient response	3 months: LVEF, gradient assessment	Every 6-12 months or with clinical change

Parameter	Baseline Assessment	Initiation Phase (Weeks 1-4)	Maintenance Phase (Months 1-3)	Long-term Monitoring (>3 Months)
Laboratory Tests	Renal function, liver function, electrolytes	--	Check electrolytes if diuretic co-administered	Annual renal/hepatic function if stable

During **ongoing monitoring**, particular attention should be paid to QTc interval measurement. Therapy should be temporarily held if the QTc exceeds 500 ms and restarted at a lower dose after evaluation of potential contributing factors. [2] [6] Echocardiographic assessment should document both resting and provoked LVOT gradients to objectively assess hemodynamic response. The development of **left ventricular systolic dysfunction** (ejection fraction <50%) requires dose reduction or discontinuation, as disopyramide has negative inotropic properties that can exacerbate heart failure in susceptible individuals. [1] [2] For patients experiencing **troublesome anticholinergic effects**, consider dose reduction or addition of pyridostigmine (30-60 mg three times daily) to counteract these side effects while maintaining the hemodynamic benefits of disopyramide. [1] [6] With appropriate monitoring and dose adjustment, most patients can maintain long-term therapy with sustained symptomatic benefit.

Safety Management and Risk Mitigation

Proarrhythmic Risk Assessment and Management

The principal **proarrhythmic concern** with disopyramide is its potential to induce torsades de pointes (TdP), a polymorphic ventricular tachycardia associated with QT interval prolongation. This risk necessitates careful patient selection and systematic monitoring. The 2017 outpatient safety study demonstrated that with appropriate precautions, the risk of serious arrhythmic events is low, with no cases of TdP reported among 168 patients initiated on disopyramide in the outpatient setting. [6] Several **risk factors** increase susceptibility to disopyramide-induced proarrhythmia, including baseline QTc prolongation (>450 ms in men, >470 ms in women), concomitant use of other QT-prolonging medications, history of TdP, structural heart disease with reduced ejection fraction, female sex, electrolyte disturbances (hypokalemia, hypomagnesemia, hypocalcemia), renal or hepatic impairment, and bradycardia. [1] [6] Before initiation, a

thorough review of the patient's medication profile should be conducted to identify and discontinue non-essential QT-prolonging drugs.

Electrolyte management is particularly important in patients receiving diuretic therapy, as hypokalemia and hypomagnesemia significantly increase the risk of TdP. Serum potassium should be maintained at >4.0 mEq/L and magnesium within normal range. [6] For patients requiring continued diuretic therapy, potassium-sparing agents should be considered, and regular monitoring of electrolytes is essential, especially during initiation and dose titration. In patients with **atrial fibrillation**, special caution is warranted as disopyramide can paradoxically increase ventricular rate in atrial fibrillation/flutter by enhancing AV nodal conduction, particularly after conversion to sinus rhythm or following pauses. [6] These patients may require concomitant AV nodal blocking agents (beta-blockers or non-dihydropyridine calcium channel blockers) to control ventricular rate. The management of proarrhythmic risk requires vigilant monitoring and proactive intervention to maintain a favorable risk-benefit profile throughout treatment.

Management of Anticholinergic Effects

The **anticholinergic side effects** of disopyramide represent the most common reason for dose reduction or discontinuation, occurring in approximately 23% of patients according to the 2017 safety study. [6] These effects result from disopyramide's structural similarity to synthetic muscarinic antagonists and include dry mouth (xerostomia), constipation, blurred vision, urinary hesitation or retention (particularly problematic in elderly males with benign prostatic hyperplasia), and exacerbation of glaucoma. [1] To manage these effects, several strategies may be employed. First, **dose reduction** should be considered if side effects are troublesome but not serious. Second, administration of **pyridostigmine** (30-60 mg three times daily), a reversible acetylcholinesterase inhibitor, can effectively counteract anticholinergic symptoms without negating disopyramide's beneficial hemodynamic effects. [1] [6]

For patients experiencing **urinary retention**, careful assessment of post-void residual urine volume may be necessary, with urologic consultation for persistent symptoms. Those with a history of glaucoma require regular ophthalmologic evaluation, as disopyramide can theoretically increase intraocular pressure. **Xerostomia** may be managed with saliva substitutes, sugar-free gum, or pilocarpine in severe cases. **Constipation** can often be managed with increased dietary fiber, adequate hydration, and stool softeners if necessary. Through proactive management of anticholinergic effects, many patients can continue disopyramide therapy long-term without significant deterioration in quality of life. The 2017 safety study

demonstrated that only 11% of patients ultimately discontinued disopyramide due to side effects, suggesting that most anticholinergic effects are manageable with appropriate interventions. [6]

Experimental Protocols and Research Applications

In Vitro Electrophysiology Assessment

Comprehensive electrophysiological characterization of disopyramide's effects can be performed using patch-clamp techniques in human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). This approach allows researchers to investigate the drug's multifaceted ion channel interactions in human-relevant systems. The following protocol outlines the key methodology based on techniques described in recent literature [4]:

- **Cell Preparation:** Culture hiPSC-CMs from both healthy donors and patients with specific channelopathies (e.g., Short QT Syndrome Type 1 with N588K mutation in KCNH2) on Matrigel-coated petri dishes. Use cells at 40-60 days of culture with basic culture medium, maintaining temperature at 37°C with 5% CO₂.
- **Solution Configuration:** For action potential recordings, use pipette solution containing (in mM): KCl 110, MgCl₂ 1, CaCl₂ 1, EGTA 10, HEPES 10, MgATP 5, NaGTP 0.1 (pH 7.3 with KOH). Bath solution should contain (in mM): NaCl 140, KCl 5.4, MgCl₂ 1, CaCl₂ 1.8, HEPES 10, glucose 10 (pH 7.4 with NaOH).
- **Patch-Clamp Recording:** Employ standard whole-cell patch-clamp configuration at room temperature. Pull borosilicate glass capillaries to resistance of 1-2 MΩ for current measurements and 4-5 MΩ for action potential recordings. Maintain series resistance compensation at 70-80% to minimize voltage errors.
- **Drug Application:** Prepare disopyramide stock solution in DMSO (final concentration ≤0.1%) and dilute to target concentrations (typically 10-100 μM) in bath solution. Apply using a perfusion system with complete solution exchange within 30 seconds.

- **Data Acquisition:** Record action potentials in current-clamp mode with stimulation at 1 Hz. Analyze action potential duration at 50% and 90% repolarization (APD₅₀, APD₉₀), resting membrane potential, and action potential amplitude. For ion current measurements, utilize appropriate voltage protocols specific to each current of interest.

This methodology enables researchers to quantify disopyramide's effects on multiple ion currents simultaneously, providing insight into the complex mechanisms underlying its clinical efficacy and proarrhythmic potential. The use of patient-specific hiPSC-CMs allows for investigation of disopyramide's effects in genetically defined backgrounds, facilitating personalized therapeutic approaches.

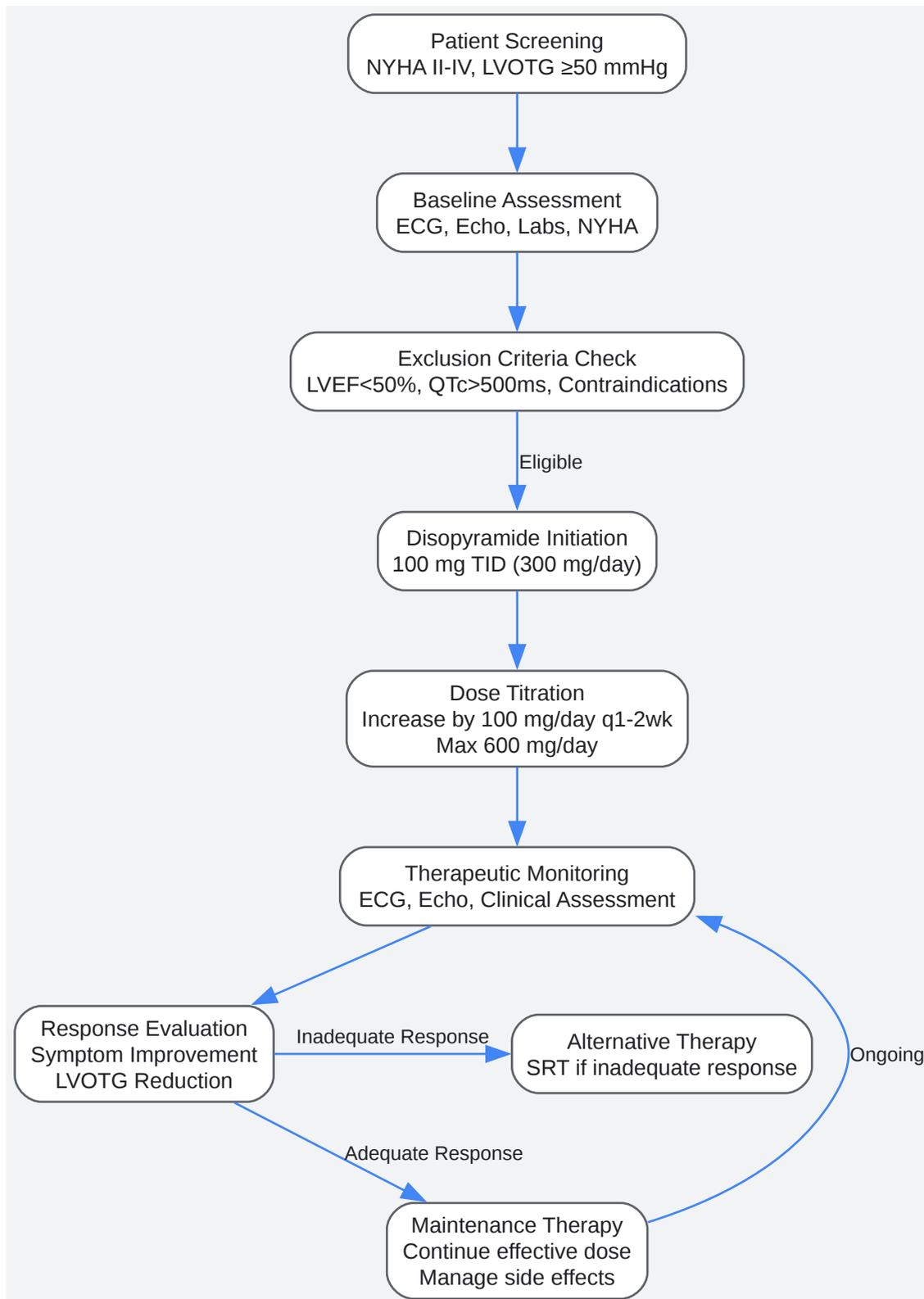
Clinical Research Protocol for Disopyramide Trials

For researchers designing clinical trials investigating disopyramide in HOCM, the following protocol framework incorporates elements from recent studies and addresses key efficacy and safety parameters [3] [2] [6]:

- **Study Population:** Include symptomatic HOCM patients (NYHA Class II-IV) with LVOT gradient ≥ 50 mmHg at rest or with provocation despite maximally tolerated beta-blocker or calcium channel blocker therapy. Key exclusion criteria should include LVEF $< 50\%$, baseline QTc > 500 ms, congenital long QT syndrome, history of TdP, advanced AV block without pacemaker, urinary retention, or glaucoma.
- **Study Design:** Implement a prospective, randomized, double-blind, placebo-controlled design when feasible. For open-label studies, include a run-in period to establish baseline parameters. For long-term extension studies, consider a single-arm design with patients serving as their own controls.
- **Dosing Protocol:** Initiate disopyramide at 100 mg TID (300 mg/day). Titrate upward by 100 mg/day every 1-2 weeks based on clinical response and tolerability, to a maximum of 600 mg/day. Maintain stable concomitant medications throughout study period when possible.
- **Endpoint Assessment:**
 - **Primary Efficacy Endpoint:** Change in post-exercise LVOT gradient from baseline to 3-6 months.

- **Secondary Efficacy Endpoints:** Change in NYHA functional class, quality of life measures (e.g., KCCQ score), exercise capacity (cardiopulmonary exercise testing), and biomarkers (NT-proBNP).
- **Safety Endpoints:** Incidence of serious adverse events, QTc prolongation >500 ms, symptomatic arrhythmias, change in LVEF, and anticholinergic side effects.
- **Assessment Schedule:** Conduct comprehensive evaluations at baseline, 2-4 weeks, 3 months, 6 months, and every 6 months thereafter. Each visit should include clinical assessment, 12-lead ECG, echocardiogram with gradient measurement, and safety laboratories.

This structured protocol enables systematic evaluation of both hemodynamic efficacy and safety parameters, facilitating comparison across studies and contributing to the growing evidence base for disopyramide in HOCM.



[Click to download full resolution via product page](#)

Figure 1: Disopyramide Treatment Algorithm for HOCM - This flowchart illustrates the comprehensive management pathway for HOCM patients receiving disopyramide, from initial screening through long-term maintenance therapy.

Conclusion and Future Directions

Disopyramide remains an important therapeutic option for patients with symptomatic obstructive hypertrophic cardiomyopathy who have inadequate response to first-line beta-blockers or calcium channel blockers. Extensive clinical experience and recent long-term studies confirm its efficacy in reducing LVOT gradients, improving functional status, and delaying or avoiding the need for invasive septal reduction therapy in a substantial proportion of patients. [3] [2] The drug's unique **dual mechanism of action**—combining negative inotropic effects through sodium channel blockade with significant anticholinergic properties—distinguishes it from other available therapies and underlies both its therapeutic benefits and characteristic side effect profile. With appropriate patient selection, careful dose titration, and systematic monitoring for potential adverse effects, disopyramide can be safely administered in both inpatient and outpatient settings, as demonstrated by recent safety studies. [6]

Future research directions should focus on refining patient selection criteria through identification of biomarkers or echocardiographic parameters predictive of treatment response. The observation that patients with larger left ventricular diastolic volume may derive greater benefit warrants further investigation in prospective studies. [2] Additionally, comparative effectiveness research examining disopyramide versus newer therapeutic options such as myosin inhibitors would provide valuable guidance for clinical decision-making. Further exploration of strategies to mitigate anticholinergic side effects, including optimized dosing of pyridostigmine or development of disopyramide analogs with reduced anticholinergic activity, could enhance long-term tolerability and treatment adherence. As personalized medicine approaches advance, genetic profiling may eventually help identify patients most likely to respond to disopyramide based on specific sarcomere mutations or pharmacogenetic characteristics. Through continued research and clinical innovation, disopyramide will maintain its important role in the comprehensive management of obstructive hypertrophic cardiomyopathy.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Disopyramide - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
2. Long-term follow-up study on obstructive hypertrophic ... [frontiersin.org]
3. Efficacy and Safety in Patients Treated for at Least 5 Years [pubmed.ncbi.nlm.nih.gov]
4. Ionic Mechanisms of Disopyramide Prolonging Action ... [frontiersin.org]
5. Disopyramide: Uses, Interactions, Mechanism of Action [go.drugbank.com]
6. Safety of Outpatient Initiation of Disopyramide for ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Disopyramide in Obstructive Hypertrophic Cardiomyopathy]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b526318#disopyramide-obstructive-hypertrophic-cardiomyopathy-dosing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com